8-Nitro-1H-purin-6-amine

Description

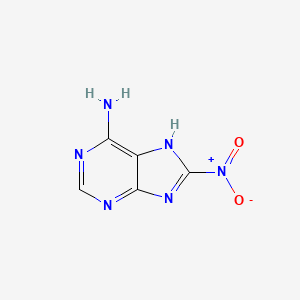

8-Nitro-1H-purin-6-amine (synonym: 8-nitroguanine, 8-NO₂-Gua) is a nitrated purine derivative with the molecular formula C₅H₄N₆O₃ and a molecular weight of 196.12 g/mol . It is structurally characterized by a nitro group (-NO₂) at the C8 position of the purine scaffold. This compound is a well-documented biomarker of DNA damage caused by reactive nitrogen species (RNS), such as peroxynitrite, which nitrates guanine residues in DNA . Its formation is associated with oxidative stress and inflammation, making it a critical target in studies of mutagenesis and carcinogenesis.

Properties

Molecular Formula |

C5H4N6O2 |

|---|---|

Molecular Weight |

180.12 g/mol |

IUPAC Name |

8-nitro-7H-purin-6-amine |

InChI |

InChI=1S/C5H4N6O2/c6-3-2-4(8-1-7-3)10-5(9-2)11(12)13/h1H,(H3,6,7,8,9,10) |

InChI Key |

BALPXWXBQAJAPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N=C(N2)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitro-1H-purin-6-amine typically involves the nitration of 1H-purin-6-amine. This can be achieved through the reaction of 1H-purin-6-amine with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of the nitro group at the 8th position.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow nitration processes. These methods allow for better control over reaction parameters and can produce larger quantities of the compound with higher purity.

Chemical Reactions Analysis

Types of Reactions

8-Nitro-1H-purin-6-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Higher oxidation state derivatives such as nitroso compounds.

Reduction: 1H-purin-6-amine derivatives with an amino group at the 8th position.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

8-Nitro-1H-purin-6-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

Biology: It serves as a probe to study the interactions of purine derivatives with biological macromolecules.

Medicine: It is investigated for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Nitro-1H-purin-6-amine involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, altering the electronic properties of the purine ring and affecting its binding affinity to biological targets. This can lead to the modulation of biochemical pathways, such as those involved in DNA replication and repair.

Comparison with Similar Compounds

Comparison with Similar Compounds

The C8 position of purine derivatives is highly modifiable, and substitutions at this site significantly influence chemical reactivity, solubility, and biological activity. Below is a detailed comparison of 8-nitro-1H-purin-6-amine with structurally analogous compounds:

Physicochemical Properties

| Property | This compound | 8-Bromoadenine | 8-(Mesitylthio)-9H-purin-6-amine |

|---|---|---|---|

| LogP (lipophilicity) | -0.45 (hydrophilic) | 1.20 | 3.10 (lipophilic) |

| Hydrogen Bond Acceptors | 6 | 5 | 4 |

| Topological Polar Surface Area (Ų) | 117.7 | 88.5 | 81.2 |

Key Research Findings

- Synthetic Efficiency : Microwave-assisted synthesis (e.g., for 8-arylmethyl derivatives) reduces reaction time from hours to minutes while improving yields (e.g., 53–77% for 8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine) .

- Selectivity : 8-(Mesitylthio)-9H-purin-6-amine shows >50-fold selectivity for ER stress pathways over other cellular targets .

- Toxicity : 8-Nitroguanine is mutagenic at concentrations ≥10 µM, whereas 8-bromoadenine exhibits cytotoxicity at ≥100 µM .

Biological Activity

8-Nitro-1H-purin-6-amine is a purine derivative characterized by a nitro group at the 8-position and an amino group at the 6-position of the purine ring. Its molecular formula is CHNO, with a molecular weight of approximately 180.12 g/mol. This compound has garnered significant interest in biological and medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

The presence of the nitro group significantly alters the chemical reactivity and biological activity of this compound compared to other purine derivatives. The nitro group can participate in redox reactions, influencing the compound's interactions with biological macromolecules such as proteins and nucleic acids. This interaction is crucial for its mechanism of action, which may involve modulation of biochemical pathways related to DNA replication and repair.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 180.12 g/mol |

| IUPAC Name | 8-nitro-7H-purin-6-amine |

| InChI Key | BALPXWXBQAJAPF-UHFFFAOYSA-N |

This compound interacts with various molecular targets, including enzymes involved in nucleotide metabolism. The nitro group can be reduced enzymatically to form reactive intermediates, which may bind covalently to DNA, leading to cellular damage or apoptosis. This mechanism underlies its potential as an antitumor agent, as it may inhibit cancer cell proliferation by disrupting nucleic acid synthesis.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties against various cancer cell lines. It has been shown to induce apoptosis in cancer cells by disrupting DNA repair mechanisms and inhibiting key enzymes involved in nucleotide metabolism. A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound has been studied for its ability to inhibit enzymes such as adenosine deaminase and other nucleoside-metabolizing enzymes. The inhibition of these enzymes can lead to increased levels of nucleotide pools within cells, potentially enhancing the efficacy of other anticancer agents.

Study 1: Antitumor Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of this compound against human breast cancer cell lines (MCF7). The results indicated that treatment with this compound led to a significant reduction in cell viability through apoptosis induction, as evidenced by increased annexin V staining and caspase activation.

Study 2: Enzyme Interaction

Another study focused on the interaction between this compound and adenosine deaminase. The compound was shown to bind competitively with adenosine, leading to decreased enzyme activity and subsequent accumulation of adenosine levels, which could enhance therapeutic outcomes in certain cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.